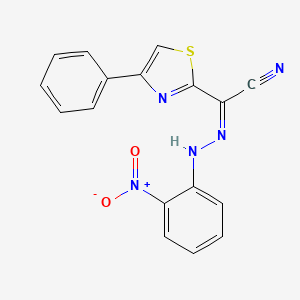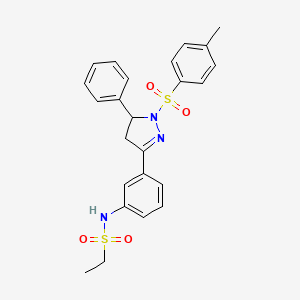
AZ32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZ32 est un inhibiteur de nouvelle génération de la kinase mutée de l’ataxie-télangiectasie, connu pour sa capacité à pénétrer la barrière hémato-encéphalique. Ce composé a montré un potentiel significatif dans la radiosensibilisation des cellules de glioblastome multiforme, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
AZ32 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of ataxia-telangiectasia mutated kinase.
Biology: Employed in research on DNA damage response and repair mechanisms.
Medicine: Investigated for its potential in cancer therapy, particularly in radiosensitizing glioblastoma multiforme cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mécanisme D'action
AZ32 exerce ses effets en inhibant la kinase mutée de l’ataxie-télangiectasie, une enzyme clé impliquée dans la réponse aux dommages à l’ADN. Cette inhibition perturbe la réparation des dommages à l’ADN, ce qui conduit à une sensibilité accrue des cellules cancéreuses aux radiations. Les cibles moléculaires comprennent la voie de réponse aux dommages à l’ADN et la voie de signalisation p53 .
Composés similaires :
AZ31 : Un autre inhibiteur de la kinase mutée de l’ataxie-télangiectasie avec des propriétés similaires mais une pénétration de la barrière hémato-encéphalique inférieure.
Unicité de this compound : this compound se distingue par son excellente pénétration de la barrière hémato-encéphalique et sa biodisponibilité orale, ce qui le rend très efficace dans le traitement des tumeurs cérébrales. Sa capacité à radiosensibiliser les cellules de glioblastome multiforme avec une signalisation p53 mutante met en évidence son potentiel en tant que thérapie anticancéreuse ciblée .
Analyse Biochimique
Biochemical Properties
N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide interacts with the ATM kinase, a key enzyme involved in DNA damage response . It exhibits its effects by blocking radiation-induced DNA damage response .
Cellular Effects
In cellular processes, N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has been found to exhibit radiosensitizing efficacy in human and murine glioma cultures . It influences cell function by blocking radiation-induced DNA damage response .
Molecular Mechanism
At the molecular level, N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide exerts its effects by inhibiting the ATM kinase . This inhibition leads to a blockage of the radiation-induced DNA damage response, affecting key biomolecules such as KAP1 and p53 .
Temporal Effects in Laboratory Settings
Over time, N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has been observed to maintain its stability and efficacy in laboratory settings
Dosage Effects in Animal Models
In animal models, N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has been administered orally at a dosage of 200 mg/kg/day . This dosage has been found to improve the survival rate among mice with brain GL261 tumors or NCI-H2228 NSCLC metastases following whole-head irradiation treatment .
Transport and Distribution
N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has good aqueous solubility and blood-brain barrier permeability , suggesting that it can be transported and distributed within cells and tissues effectively
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Les conditions de réaction incluent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées .
Méthodes de production industrielle : La production industrielle de AZ32 nécessite une mise à l’échelle des voies de synthèse tout en maintenant la pureté et le rendement du composé. Cela implique l’optimisation des conditions de réaction, l’utilisation de réacteurs à haute efficacité et l’emploi de techniques de purification telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : AZ32 subit diverses réactions chimiques, notamment :
Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les réactifs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
This compound a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l’inhibition de la kinase mutée de l’ataxie-télangiectasie.
Biologie : Utilisé dans la recherche sur les mécanismes de réponse aux dommages à l’ADN et de réparation de l’ADN.
Médecine : Étudié pour son potentiel en thérapie anticancéreuse, en particulier dans la radiosensibilisation des cellules de glioblastome multiforme.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et de systèmes d’administration de médicaments
Comparaison Avec Des Composés Similaires
AZ31: Another inhibitor of ataxia-telangiectasia mutated kinase with similar properties but lower blood-brain barrier penetration.
AZ1390: A more potent inhibitor with enhanced efficacy in radiosensitizing glioblastoma multiforme cells.
Uniqueness of AZ32: this compound stands out due to its excellent blood-brain barrier penetration and oral bioavailability, making it highly effective in treating brain tumors. Its ability to radiosensitize glioblastoma multiforme cells with mutant p53 signaling further highlights its potential as a targeted cancer therapy .
Propriétés
IUPAC Name |
N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-21-20(25)16-9-7-15(8-10-16)18-11-23-19-12-22-17(13-24(18)19)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRTUEXVVKVKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does AZ32 interact with its target and what are the downstream effects?
A: this compound functions by inhibiting ATM kinase, a crucial component of the DNA damage response (DDR) pathway. [] ATM typically initiates repair mechanisms upon detecting DNA double-strand breaks (DSBs). By inhibiting ATM, this compound disrupts the DDR, leaving tumor cells vulnerable to radiation-induced damage and ultimately leading to increased cell death. [, ] This mechanism is particularly potent in tumor cells with mutations in p53 or other checkpoint control mechanisms, pushing them towards mitotic catastrophe. []
Q2: What is known about the efficacy of this compound in preclinical models?
A: this compound demonstrates promising preclinical efficacy. In mouse models of intracranial gliomas, oral administration of this compound alongside radiotherapy significantly improved survival compared to radiation alone. [, ] This positive outcome was observed in both syngeneic and human orthotopic glioma models. [] Importantly, this compound's ability to penetrate the blood-brain barrier makes it particularly effective against intracranial tumors. [, ]
Q3: Does this compound show activity against multidrug resistance in cancer cells?
A: Research suggests that this compound can reverse multidrug resistance (MDR) mediated by the ABCG2 transporter in colorectal cancer. [] In cells overexpressing ABCG2, this compound increased the intracellular accumulation of the chemotherapeutic drugs mitoxantrone and doxorubicin. [] This effect was not due to changes in ABCG2 expression, suggesting a direct interaction between this compound and the transporter, potentially within its transmembrane domain. []
Q4: What are the implications of this compound's blood-brain barrier penetration for its therapeutic potential?
A: The ability of this compound to effectively cross the blood-brain barrier is significant because it enables the drug to reach therapeutic concentrations within the central nervous system. [, ] This is particularly important for treating brain tumors like glioblastoma multiforme (GBM), which are often resistant to conventional therapies due to limited drug penetration. [, ] this compound’s ability to access the brain, combined with its radiosensitizing properties, makes it a promising candidate for GBM treatment. [, ]
Q5: What are the potential benefits of this compound's selective action on tumor cells?
A: Preclinical studies suggest that this compound might preferentially sensitize tumor cells to radiation while sparing healthy brain tissue. [, ] This selectivity stems from the observation that ATM deficiency might protect neurons from radiation-induced apoptosis. [] While further research is needed to confirm this protective effect, it highlights the potential of this compound to improve the therapeutic ratio in GBM treatment.
- Durant et al. (2016) Abstract 3041: Blood-brain barrier penetrating ATM inhibitor (this compound) radiosensitises intracranial gliomas in mice.
- Durant et al. (2018) Orally Bioavailable and Blood–Brain Barrier-Penetrating ATM Inhibitor (this compound) Radiosensitizes Intracranial Gliomas in Mice.
- Li et al. (2021) this compound Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2582321.png)
![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582323.png)
![N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2582326.png)
![3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2582327.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2582331.png)
![methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B2582332.png)
![methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate](/img/structure/B2582333.png)
![2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2582334.png)
![(2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2582335.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2582338.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2582339.png)
![ETHYL 4-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE](/img/structure/B2582340.png)
